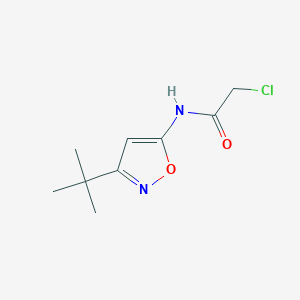

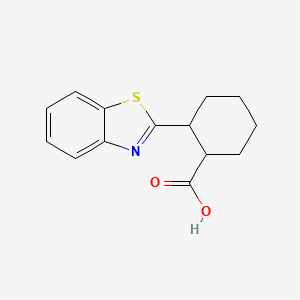

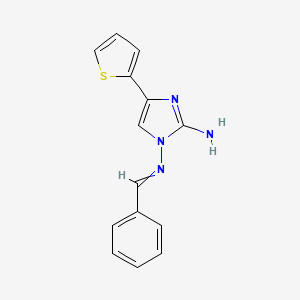

![molecular formula C12H11NO3S B1335680 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid CAS No. 263270-62-8](/img/structure/B1335680.png)

4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

WAY-656283は、p38キナーゼ阻害剤として知られる化学化合物です。その分子式はC₁₂H₁₁NO₃Sであり、分子量は249.29です。 この化合物は、主に炎症反応や様々な細胞プロセスに関与するp38マイトジェン活性化プロテインキナーゼの阻害を研究するために、科学研究で使用されています .

科学的研究の応用

WAY-656283 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of p38 mitogen-activated protein kinases and their role in various chemical reactions.

Biology: Employed in biological studies to understand the signaling pathways involving p38 kinases and their impact on cellular processes.

Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and conditions related to p38 kinase activity.

Industry: Utilized in the development of new drugs and therapeutic agents targeting p38 kinases.

作用機序

WAY-656283は、p38マイトジェン活性化プロテインキナーゼの活性を阻害することによって効果を発揮します。これらのキナーゼは、炎症反応、細胞分化、およびアポトーシスの調節に関与しています。 p38キナーゼを阻害することで、WAY-656283はこれらの細胞プロセスを調節することができ、研究や潜在的な治療用途において貴重なツールとなります .

類似の化合物との比較

類似の化合物

SB203580: 同様の作用機序を持つ別のp38キナーゼ阻害剤。

BIRB 796: 様々な研究で使用されている強力なp38キナーゼ阻害剤。

VX-702: p38キナーゼに対する阻害効果とその潜在的な治療用途で知られています.

WAY-656283の独自性

WAY-656283は、その特定の構造とp38キナーゼ阻害剤としての高い効力で独自です。 その独特の化学的特性とp38キナーゼを阻害する有効性は、研究と潜在的な治療開発のための貴重な化合物となっています .

生化学分析

Biochemical Properties

4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties . The interactions of this compound with enzymes and proteins are primarily through its thiazole and benzoic acid moieties, which can form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, this compound can alter gene expression patterns, impacting the synthesis of proteins involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . It can also interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions are mediated by the compound’s functional groups, which can form hydrogen bonds and hydrophobic interactions with target molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, with a melting point of 75°C and a predicted boiling point of 430.9°C . Its stability and activity can be influenced by factors such as pH, temperature, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . The threshold for these effects depends on the specific animal model and the route of administration .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components . The compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular components . These factors determine its localization and accumulation within different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes . Understanding the subcellular distribution of this compound is essential for optimizing its use in research and therapeutic applications .

準備方法

合成経路と反応条件

WAY-656283の合成は、コア構造の調製から始まる複数の手順を含みます。合成経路には、通常、以下の手順が含まれます。

チアゾール環の形成: チアゾール環は、2-メチルチアゾールを適切な試薬と制御された条件下で反応させることで合成されます。

安息香酸部分の付加: 安息香酸部分は、次に、エステル化および加水分解を含む一連の反応を通して、チアゾール環に付加されます。

最終精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して、99%以上の純度が達成されるまで精製されます.

工業生産方法

WAY-656283の工業生産は、同様の合成経路に従いますが、より大規模で行われます。プロセスには以下が含まれます。

バルク合成: 大量の出発物質が工業用反応器で反応させられます。

精製: 粗生成物は、工業規模のクロマトグラフィーまたは結晶化技術を使用して精製されます。

化学反応の分析

反応の種類

WAY-656283は、以下のものを含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を生成することができます。

還元: 還元反応は、分子内の官能基を修飾するために実行することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主な生成物

これらの反応から形成される主な生成物には、さらなる研究開発に使用されるWAY-656283の様々な誘導体があります .

科学研究への応用

WAY-656283は、以下のものを含む幅広い科学研究への応用があります。

化学: p38マイトジェン活性化プロテインキナーゼの阻害とその様々な化学反応における役割を研究するためのツールとして使用されます。

生物学: p38キナーゼを含むシグナル伝達経路とその細胞プロセスへの影響を理解するために、生物学的研究で使用されます。

医学: 炎症性疾患やp38キナーゼ活性の関連する状態の治療における潜在的な治療用途について調査されています。

類似化合物との比較

Similar Compounds

SB203580: Another p38 kinase inhibitor with a similar mechanism of action.

BIRB 796: A potent inhibitor of p38 kinases, used in various research studies.

VX-702: Known for its inhibitory effects on p38 kinases and its potential therapeutic applications.

Uniqueness of WAY-656283

WAY-656283 is unique due to its specific structure and high potency as a p38 kinase inhibitor. Its distinct chemical properties and effectiveness in inhibiting p38 kinases make it a valuable compound for research and potential therapeutic development .

特性

IUPAC Name |

4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-8-13-10(7-17-8)6-16-11-4-2-9(3-5-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAHFZQELKMMMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)COC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407175 |

Source

|

| Record name | 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263270-62-8 |

Source

|

| Record name | 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

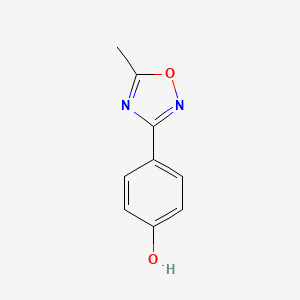

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1335610.png)

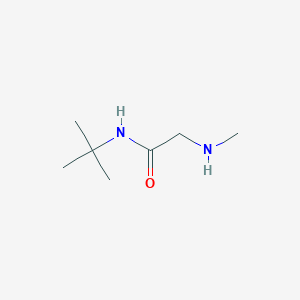

![5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1335627.png)

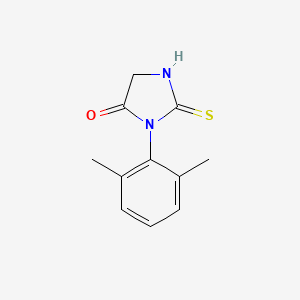

![2-[(2,4-Dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B1335638.png)

![methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1335641.png)

![3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1335644.png)